Sandoz 58-035 mechanism of action
Sandoz 58-035 mechanism of action
An in-depth analysis of the available scientific literature reveals that Sandoz 58-035 is a potent and specific competitive inhibitor of the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT).[1][2] This enzyme plays a crucial role in cellular cholesterol homeostasis by catalyzing the esterification of cholesterol into cholesteryl esters for storage in lipid droplets. The inhibitory action of Sandoz 58-035 on ACAT has been demonstrated in a variety of cell types and has been utilized as a research tool to investigate the role of cholesterol esterification in numerous physiological and pathological processes.[3][4][5][6]
Core Mechanism of Action
Sandoz 58-035 functions as a competitive inhibitor of ACAT.[1][3][7] This means it directly competes with the substrates of the enzyme, acyl-coenzyme A and cholesterol, for binding to the active site. By occupying the active site, Sandoz 58-035 prevents the formation of cholesteryl esters. This leads to a decrease in the intracellular pool of stored cholesteryl esters and a subsequent increase in the levels of free cholesterol.[8] This modulation of cholesterol metabolism has been shown to impact various cellular functions, including steroidogenesis, lipoprotein metabolism, and cell proliferation.[3][4][6]
The inhibition of ACAT by Sandoz 58-035 has been shown to have several downstream effects. For instance, in ovarian granulosa cells, inhibition of ACAT by Sandoz 58-035 leads to an amplification of hormone-stimulated progesterone production, suggesting that the partitioning of cholesterol into the ester pool is a key regulatory step in steroidogenesis.[3] In hepatocytes, the inhibition of cholesteryl ester formation by Sandoz 58-035 results in an increased secretion of bile acids, indicating a redirection of the intracellular cholesterol pool towards bile acid synthesis.[5]
Quantitative Data on Inhibitory Activity
The inhibitory potency of Sandoz 58-035 against ACAT has been quantified in several studies. The following table summarizes the available data:
| Cell/Tissue Type | Assay Type | Concentration Range | % Inhibition | Reference |
| Swine ovarian microsomes | ACAT activity assay | 0.1–3.5 µg/ml | >96% | [3] |
| Cultured swine granulosa cells | [3H]oleic acid incorporation | Not specified | >98% | [3] |
| Arterial smooth muscle cells in culture | Cholesterol esterification assay | Not specified | 95% |
Experimental Protocols
Inhibition of ACAT Activity in Swine Ovarian Microsomes
This protocol is based on the methodology described by Veldhuis JD, et al. (1985).[3]
1. Preparation of Ovarian Microsomes:
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Ovaries are collected from swine and granulosa cells are harvested.
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The cells are homogenized in a suitable buffer (e.g., Tris-HCl with sucrose and EDTA).
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The homogenate is centrifuged at a low speed to remove nuclei and cell debris.
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The resulting supernatant is then subjected to ultracentrifugation to pellet the microsomes.
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The microsomal pellet is resuspended in a storage buffer and stored at -80°C until use.
2. ACAT Activity Assay:
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The reaction mixture contains microsomal protein, a source of acyl-CoA (e.g., [1-14C]oleoyl-CoA), and a cholesterol substrate, in a suitable buffer.
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Sandoz 58-035, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations.
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The reaction is initiated by the addition of the microsomal preparation and incubated at 37°C for a specific time.
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The reaction is stopped by the addition of a mixture of isopropanol and heptane.
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The lipids are extracted, and the cholesteryl ester fraction is separated by thin-layer chromatography (TLC).
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The radioactivity incorporated into the cholesteryl ester band is quantified using a scintillation counter to determine the ACAT activity.
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The percentage of inhibition is calculated by comparing the activity in the presence of Sandoz 58-035 to the activity in a control sample without the inhibitor.
Inhibition of Cholesterol Esterification in Cultured Cells
This protocol is a general method based on the principles described in the literature.[3]
1. Cell Culture:
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Swine granulosa cells (or other cell types of interest) are cultured in a suitable medium supplemented with serum and antibiotics.
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Cells are seeded in culture plates and allowed to adhere and grow to a desired confluency.
2. Treatment with Sandoz 58-035 and Radiolabeling:
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The culture medium is replaced with a medium containing Sandoz 58-035 at the desired concentration.
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A radiolabeled precursor for cholesterol esterification, such as [3H]oleic acid, is added to the medium.
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The cells are incubated for a specific period to allow for the incorporation of the radiolabel into cholesteryl esters.
3. Lipid Extraction and Analysis:
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After incubation, the cells are washed with a buffer to remove excess radiolabel.
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The cellular lipids are extracted using a solvent system like hexane/isopropanol.
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The lipid extract is dried and resuspended in a small volume of solvent.
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The different lipid classes are separated by thin-layer chromatography (TLC).
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The band corresponding to cholesteryl esters is scraped from the TLC plate, and the radioactivity is measured using a scintillation counter.
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The amount of radiolabel incorporated into cholesteryl esters is used as a measure of cholesterol esterification.
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The percentage of inhibition is determined by comparing the results from Sandoz 58-035-treated cells to untreated control cells.
Visualizations
Caption: Mechanism of action of Sandoz 58-035 as a competitive inhibitor of ACAT (SOAT).
Caption: Experimental workflow for determining the inhibitory effect of Sandoz 58-035 on ACAT activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Metabolism of cholesteryl ester in monolayers of bovine adrenal cortical cells. Effect of an inhibitor of acyl-CoA: cholesterol acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of acyl-CoA: cholesterol acyltransferase in the metabolism of free cholesterol to cholesteryl esters or bile acids in primary cultures of rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cholesterol-metabolism study suggests new diagnostic, treatment approach for aggressive prostate cancer - Purdue University [purdue.edu]
- 7. glpbio.com [glpbio.com]
- 8. academic.oup.com [academic.oup.com]
